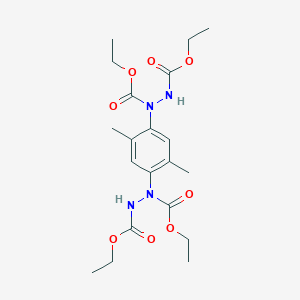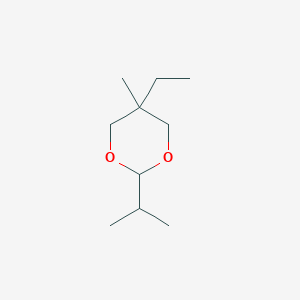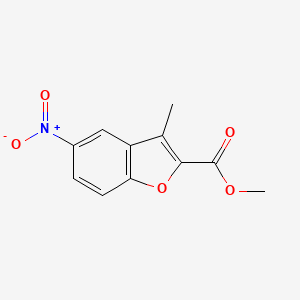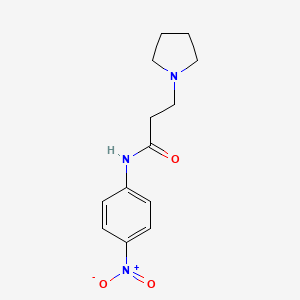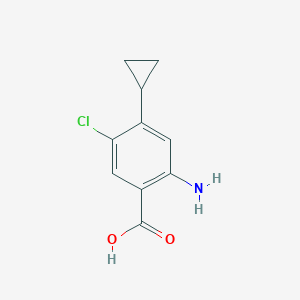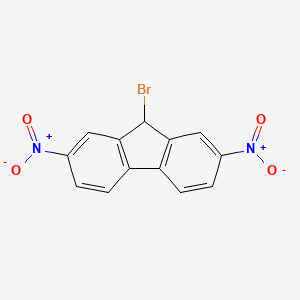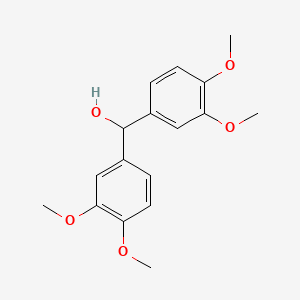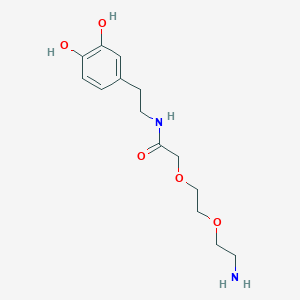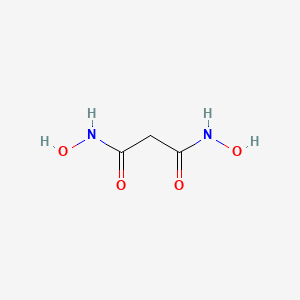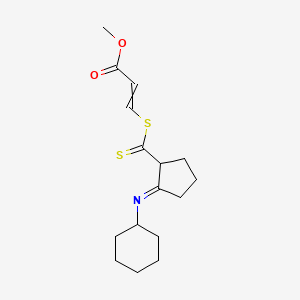
Methyl 3-(2-cyclohexyliminocyclopentanecarbothioyl)sulfanylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-cyclohexyliminocyclopentanecarbothioyl)sulfanylprop-2-enoate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a cyclohexyliminocyclopentanecarbothioyl group attached to a sulfanylprop-2-enoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-cyclohexyliminocyclopentanecarbothioyl)sulfanylprop-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of cyclohexylamine with cyclopentanone to form the cyclohexyliminocyclopentane intermediate. This intermediate is then reacted with carbon disulfide and methyl acrylate under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The process is monitored using advanced analytical techniques to ensure consistency and quality. The final product is purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(2-cyclohexyliminocyclopentanecarbothioyl)sulfanylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur, where the sulfanyl group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and substituted derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2-cyclohexyliminocyclopentanecarbothioyl)sulfanylprop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 3-(2-cyclohexyliminocyclopentanecarbothioyl)sulfanylprop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, contributing to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (E)-3-[(4S,5S)-5-acetyl-2,2-dimethyl-1,3-dioxolan-4-yl)]prop-2-enoate
- Methyl (2E)-3-(acridin-4-yl)-prop-2-enoate
Uniqueness
Methyl 3-(2-cyclohexyliminocyclopentanecarbothioyl)sulfanylprop-2-enoate is unique due to its specific structural features, such as the cyclohexyliminocyclopentanecarbothioyl group, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
63018-06-4 |
|---|---|
Molekularformel |
C16H23NO2S2 |
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
methyl 3-(2-cyclohexyliminocyclopentanecarbothioyl)sulfanylprop-2-enoate |
InChI |
InChI=1S/C16H23NO2S2/c1-19-15(18)10-11-21-16(20)13-8-5-9-14(13)17-12-6-3-2-4-7-12/h10-13H,2-9H2,1H3 |
InChI-Schlüssel |
MPMSPCBRWHNLJI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=CSC(=S)C1CCCC1=NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



